6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones It is characterized by the presence of a chloro group, a dimethoxybenzenesulfonyl group, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 3,4-dimethoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 6-chlorochromone is reacted with 3,4-dimethoxybenzenesulfonyl chloride under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one
- 3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one
- 6-chloro-2H-chromen-2-one
Uniqueness
6-chloro-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is unique due to the presence of both the chloro and dimethoxybenzenesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO6S/c1-22-14-6-4-12(9-15(14)23-2)25(20,21)16-8-10-7-11(18)3-5-13(10)24-17(16)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKJWWCIKDBZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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